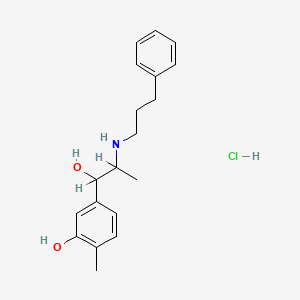
Magnesium formate
Overview
Description
Magnesium formate is an inorganic compound that consists of a magnesium cation and formate anion. It is a magnesium salt of formic acid. This compound is known for its solubility in water and its ability to form dihydrate crystals. This compound can be prepared by reacting magnesium oxide with formic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium formate can be synthesized by reacting magnesium oxide with formic acid. The reaction typically involves dissolving magnesium oxide in formic acid, which results in the formation of this compound and water. The dihydrate form of this compound is obtained when the solution is crystallized. The dihydrate can be dehydrated at 105°C to form an anhydrous compound, which further decomposes at 500°C to produce magnesium oxide .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods. The reaction between magnesium oxide and formic acid is carried out in large reactors, and the resulting solution is crystallized to obtain the dihydrate form. The dihydrate is then processed to obtain the desired form of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Magnesium formate undergoes various chemical reactions, including thermal decomposition and reactions with other chemicals. The thermal decomposition of this compound dihydrate involves dehydration at 105°C to form an anhydrous compound, which further decomposes at 500°C to produce magnesium oxide .
Common Reagents and Conditions:
Thermal Decomposition: Dehydration at 105°C and decomposition at 500°C.
Reaction with Acids: this compound can react with strong acids to form formic acid and the corresponding magnesium salt.
Major Products Formed:
Thermal Decomposition: Magnesium oxide.
Reaction with Acids: Formic acid and magnesium salts.
Scientific Research Applications
Magnesium formate has several scientific research applications, including its use in the synthesis of metal-organic frameworks (MOFs). These MOFs are used in various fields such as energy storage, capacitive deionization, and catalysis. The compound’s ability to form mesoporous carbon structures makes it valuable for applications in capacitive deionization, where it helps in the removal of salts from seawater or brackish water .
Mechanism of Action
The mechanism of action of magnesium formate involves its ability to release magnesium ions and formate ions in solution. These ions can participate in various chemical reactions and processes. For example, in capacitive deionization, the magnesium ions help in the formation of an electric double layer, which facilitates the adsorption of ions from the solution .
Comparison with Similar Compounds
Calcium Formate: Similar to magnesium formate, calcium formate is a salt of formic acid and is used in various industrial applications.
Sodium Formate: Another salt of formic acid, sodium formate is used in de-icing and as a buffering agent.
Uniqueness of this compound: this compound is unique due to its ability to form metal-organic frameworks and mesoporous carbon structures. These properties make it valuable for applications in energy storage and capacitive deionization, where other formates may not be as effective .
Properties
IUPAC Name |
magnesium;diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDNUWQNDQDBNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Magnesium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060320 | |
| Record name | Magnesium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Magnesium formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
557-39-1 | |
| Record name | Magnesium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B917PAF9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of magnesium formate?
A1: this compound has the molecular formula Mg(HCOO)2 and a molecular weight of 114.34 g/mol.
Q2: What are some notable structural features of this compound?
A2: this compound forms a three-dimensional network structure with Mg2+ ions linked by formate anions []. The formate anions can bind to the metal center in various ways, leading to different polymorphs with unique properties [].
Q3: What spectroscopic techniques have been used to study this compound?
A3: Researchers have employed various techniques, including X-ray diffraction [, , , , ], Raman spectroscopy [, , ], infrared (IR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ] to study the structural properties and phase transitions of this compound.
Q4: Is this compound thermally stable?
A4: Yes, this compound exhibits good thermal stability up to approximately 417 °C [].
Q5: How does the presence of guest molecules affect the stability of α-Mg3(HCOO)6 under high pressure?
A5: Studies using in situ IR and Raman spectroscopy revealed that α-Mg3(HCOO)6 loaded with guest molecules like dimethylformamide and benzene exhibited higher stability under high pressure compared to the guest-free framework [].
Q6: What happens to the structure of α-Mg3(HCOO)6 under high pressure?
A6: While chemically stable under compression, α-Mg3(HCOO)6 undergoes an irreversible crystal-to-crystal structural transition above 2 GPa, likely forming a structure isostructural with γ-Mg3(HCOO)6 [].
Q7: Can this compound be used for gas storage?
A7: Yes, this compound exhibits permanent porosity and can adsorb various gases, including hydrogen (H2) [, , , , , ], carbon dioxide (CO2) [, , , , , ], methane (CH4) [, , ], and ammonia (NH3) [, ].
Q8: How efficient is this compound for hydrogen storage compared to other materials?
A8: α-Mg3(HCOO)6 demonstrates a high isosteric heat of adsorption for hydrogen (6.5-7 kJ mol−1) across a wide range of surface coverage, which is one of the highest values reported []. At 77 K and 760 Torr, γ-Mg3(HCOO)6 achieved a hydrogen uptake of 1.0 wt%, higher than the 0.6 wt% observed for α-Mg3(HCOO)6 [].
Q9: What is the CO2 adsorption capacity of this compound?
A9: γ-Mg3(HCOO)6 exhibits a CO2 uptake of 2.01 mmol g−1 (47.0 cc gm−1) at 298 K and 760 Torr [].
Q10: Can this compound be used to separate different gases?
A10: Yes, due to its molecular sieving properties, this compound can separate gas mixtures. For example, it shows selectivity for CO2 over CH4 [] and can be used to separate phosphane (PH3) from hydrogen (H2) and diphosphane (P2H4) [].
Q11: How does this compound compare to other materials for phosphane storage?
A11: this compound offers a safer alternative to traditional phosphane storage methods. While PH3 is pyrophoric and toxic, PH3@α-[Mg(O2CH)2] is non-pyrophoric and stable enough for brief handling in air [].
Q12: How does particle size affect the hydrogen absorption of this compound?
A12: Studies using pressure-composition-temperature measurements at room temperature indicated that Mg-formate with varying particle sizes (63-5000 μm) absorbed similar amounts of hydrogen (around 0.513 ± 0.091 wt.% at 296 K and 2.0 MPa) [].
Q13: Does this compound exhibit any catalytic activity?
A13: Yes, studies have shown that supported this compound can act as a catalyst in specific reactions. For example, Mg(HCO2)2/HZSM-5 acts as a dehydration catalyst, converting reactants to CO and H2O at lower temperatures [].
Q14: How does the support material influence the catalytic activity of this compound?
A14: The support material significantly impacts the decomposition pathways of this compound. Different supports like HZSM-5, AC, Al2O3, SiO2, and MgO lead to different reaction products [].
Q15: Can the catalytic activity of supported this compound be modified?
A15: Yes, modifying the support with elements like phosphorus can alter the catalytic activity. For instance, phosphorus modification of Mg(HCO2)2/HZSM-5 partially restrains the methanation reaction [].
Q16: Have computational methods been employed to study this compound?
A16: Yes, researchers have employed computational techniques like density functional theory (DFT) [, ] and Monte Carlo simulations [, ] to investigate the structural properties, electronic structure, and gas adsorption behavior of this compound.
Q17: How do Monte Carlo simulations help in understanding H2 adsorption in {H[Mg(HCOO)3]⊃NHMe2}∞?
A18: Grand Canonical Monte Carlo (GCMC) simulations helped determine the H2 adsorption sites within the framework cavities of {H[Mg(HCOO)3]⊃NHMe2}∞, revealing that H2 molecules are primarily influenced by packing effects and don't exhibit strong site specificity [].
Q18: Does this compound exhibit any phase transitions?
A19: Yes, this compound demonstrates several phase transitions. For example, [(CH3)2NH2][Mg(HCOO)3] (DMAMgF) displays an order-disorder phase transition around 260 K, characterized by a change in the dynamics of the Mn2+ ion probe as observed through electron spin resonance studies [].
Q19: How do particle size variations affect the phase transition in DMMgF?
A20: Studies revealed that reducing particle size from 2.3 μm to 180 nm in DMMgF leads to a decrease in the phase transition temperature and a broadening of the thermal hysteresis loop, attributed to surface energy contributions [].
Q20: What are the dielectric properties of imidazolium this compound?
A21: Imidazolium this compound exhibits dielectric relaxation, which is attributed to the reorientation movements of the imidazolium cations. The gradual freezing of these movements at low temperatures leads to activation energies ranging from 0.14 to 0.35 eV [].
Q21: How does the presence of ammonium cations impact the dielectric properties of this compound frameworks?
A22: Studies on ammonium this compound frameworks revealed that the order-disorder transitions of ammonium cations within the framework cavities significantly influence the dielectric properties, leading to prominent dielectric anomalies and switchable anisotropic dielectric responses [, ].
Q22: What is the historical context of this compound research?
A23: Research on this compound dates back to at least the mid-20th century, with early studies focusing on its crystal structure and thermal decomposition [, ]. Over time, the research focus has expanded to encompass its diverse properties and potential applications.
Q23: What are some examples of cross-disciplinary applications of this compound research?
A24: this compound research draws on expertise from various disciplines, including chemistry, materials science, chemical engineering, and computational chemistry. This interdisciplinary approach has facilitated the development of novel applications in gas storage, separation, and catalysis [].
Q24: What are some future directions for this compound research?
A25: Future research may explore the development of this compound-based materials with enhanced gas adsorption properties, improved catalytic activity, and tailored dielectric responses. Additionally, there is growing interest in utilizing this compound for sustainable applications, such as carbon capture and storage, as well as in developing environmentally friendly synthesis and processing methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)




